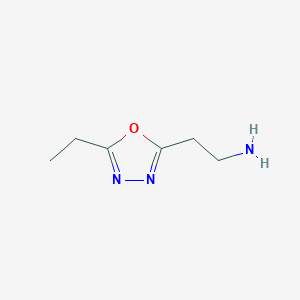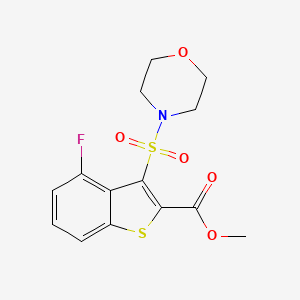
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C18H16N2O2. It is characterized by a pyrazole ring substituted with a benzyl group at the 1-position, a p-tolyl group at the 3-position, and a carboxylic acid group at the 5-position.
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their antipromastigote activity , suggesting potential targets could be related to this biological process.
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets through a similar mechanism.
Result of Action
Similar compounds have shown significant antitumor activity, especially at 24 hours , suggesting that this compound might have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazole ring can undergo reduction reactions under specific conditions.
Substitution: The benzyl and p-tolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific properties.
Comparación Con Compuestos Similares
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
- 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-Benzyl-3-p-tolyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the p-tolyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Propiedades
IUPAC Name |
2-benzyl-5-(4-methylphenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-9-15(10-8-13)16-11-17(18(21)22)20(19-16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRPLYXESVAETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione](/img/structure/B3043869.png)
![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)


![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B3043876.png)
![(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B3043878.png)








